4-Phospho-D-erythronohydroxamic acid is a compound classified as a monosaccharide phosphate, specifically a derivative of 4-phospho-D-erythronic acid. This compound is known for its role as an inhibitor of the enzyme 6-phosphogluconate dehydrogenase, which is involved in the pentose phosphate pathway. The pentose phosphate pathway is crucial for cellular metabolism, particularly in generating NADPH and ribose-5-phosphate for nucleotide synthesis.
4-Phospho-D-erythronohydroxamic acid is synthesized from 4-phospho-D-erythronic acid through specific chemical reactions. It falls under the category of small molecules and is primarily studied in the context of its biochemical applications, particularly in relation to parasitic diseases such as human African trypanosomiasis, caused by Trypanosoma brucei .
The synthesis of 4-phospho-D-erythronohydroxamic acid has been reported in various studies. One notable method involves the conversion of 4-phospho-D-erythronic acid using hydroxylamine hydrochloride under acidic conditions. This reaction typically requires careful control of pH and temperature to ensure optimal yields.
The molecular formula of 4-phospho-D-erythronohydroxamic acid is , with a molecular weight of approximately 216.0832 g/mol. The structure features a hydroxamic acid functional group attached to a phosphorylated sugar backbone.
C(C(C(=O)O)(COP(=O)(O)O)O)O
ZCZXOHUILRHRQJ-PWNYCUMCSA-N
The stereochemistry plays a significant role in its biological activity, influencing how it interacts with target enzymes .
4-Phospho-D-erythronohydroxamic acid acts primarily as an inhibitor of 6-phosphogluconate dehydrogenase. The mechanism involves competitive inhibition where the compound mimics the substrate, thereby binding to the active site of the enzyme and preventing its normal function.
The mechanism of action for 4-phospho-D-erythronohydroxamic acid revolves around its ability to inhibit the enzyme 6-phosphogluconate dehydrogenase through competitive inhibition. This inhibition leads to:
Studies have shown that this compound effectively mimics high-energy intermediates, allowing it to bind tightly to the enzyme's active site .
4-Phospho-D-erythronohydroxamic acid exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological studies, particularly in drug formulation where solubility and stability are key factors .
The primary applications of 4-phospho-D-erythronohydroxamic acid include:
4-Phospho-D-erythronohydroxamic acid (4PEH) is a synthetic phosphate-containing analog of phosphosugar intermediates, with the molecular formula C₄H₁₀NO₈P and a molecular weight of 231.10 g/mol [3]. Its structure features a four-carbon backbone with hydroxyl groups at C2 and C3, a hydroxamic acid moiety (-NHOH) at C1, and a phosphate ester at C4. This configuration mimics the cis-enediolate transition state in carbohydrate isomerization reactions, enabling high-affinity binding to active sites of metalloenzymes [1] [5]. The hydroxamic acid group is particularly significant, as it chelates catalytic metal ions (Mg²⁺ or Zn²⁺), thereby disrupting enzyme function [2] [8].
Property | Value |
---|---|
Molecular Formula | C₄H₁₀NO₈P |
Molecular Weight | 231.10 g/mol |
Key Functional Groups | Hydroxamic acid, phosphate ester, hydroxyl groups |
Chemical Role | Transition state analog, metal chelator |
Solubility | Hydrophilic (polar phosphate group) |
4PEH emerged from early 2000s research targeting metabolic enzymes in pathogens. Initial studies focused on its synthesis as a derivative of 4-phospho-D-erythronic acid, designed to competitively inhibit ribose-5-phosphate isomerase (Rpi) in spinach [1]. By 2005, its application expanded to bacterial enzymes, with structural studies confirming its efficacy against Mycobacterium tuberculosis ribose-5-phosphate isomerase B (RpiB) [5]. A pivotal breakthrough occurred in 2015 when crystallography revealed 4PEH’s binding mode to 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) from Vibrio cholerae, establishing it as the first reported inhibitor of this enzyme [2] [8]. Concurrently, prodrug strategies were developed to enhance 4PEH’s cellular uptake, particularly for antiparasitic applications [4].
4PEH primarily targets three enzymes in microbial pentose phosphate pathways (PPP) and riboflavin biosynthesis:
Target Enzyme | Organism | Inhibition Constant (Kᵢ) | Role in Metabolism |
---|---|---|---|
Ribose-5-phosphate isomerase B (RpiB) | M. tuberculosis | 57 μM | Pentose interconversion |
6-Phosphogluconate dehydrogenase (6PGDH) | Trypanosoma brucei | 0.8 μM | NADPH production |
DHBPS | Vibrio cholerae | 30 μM | Riboflavin biosynthesis |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7